molecular formula C13H12BF3N2O2 B15219522 (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid

(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid

Cat. No.: B15219522
M. Wt: 296.05 g/mol
InChI Key: XPGKIFAQNLBLBV-UHFFFAOYSA-N
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Description

This compound features a boronic acid (-B(OH)₂) group attached to a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, substituted at the 2-position with a 3-(trifluoromethyl)phenyl group. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key method in medicinal chemistry for constructing biaryl systems . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery . Its partially saturated pyrrolopyrazole core may influence conformational flexibility and solubility compared to fully aromatic heterocycles.

Properties

Molecular Formula

C13H12BF3N2O2

Molecular Weight

296.05 g/mol

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid

InChI

InChI=1S/C13H12BF3N2O2/c15-13(16,17)9-4-1-3-8(7-9)12-11(14(20)21)10-5-2-6-19(10)18-12/h1,3-4,7,20-21H,2,5-6H2

InChI Key

XPGKIFAQNLBLBV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CCCN2N=C1C3=CC(=CC=C3)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolo[1,2-b]pyrazole core, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone. The trifluoromethylphenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the boronic acid moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid is used as a precursor in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Biology and Medicine

It is being investigated for its potential as an antimicrobial agent, given the known activity of pyrazole derivatives against drug-resistant bacteria .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit or modify the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations

Imidazo[1,2-a]pyridine Derivatives (e.g., Compound 7a from )

  • Structure: Compound 7a (C₂₁H₁₄N₃O₄F₃S) contains an imidazo[1,2-a]pyridine core with nitro (-NO₂) and tosylmethyl (-SO₂C₆H₄CH₃) groups .
  • Synthesis : Synthesized via Suzuki coupling using 3-trifluoromethylphenylboronic acid (76% yield), highlighting the efficiency of boronic acids in cross-coupling .
  • This may affect solubility and binding affinity in biological systems.

Pyrrolo[2,3-b]pyridine Derivatives ()

  • Structure : 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine lacks the boronic acid group but shares a trifluoromethylphenyl substituent .
  • Applications : Used as a building block in drug discovery, emphasizing the role of -CF₃ in modulating pharmacokinetics.

Substituent Effects

Trifluoromethyl Group

  • The -CF₃ group is present in both the target compound and ’s 7a. It increases lipophilicity (logP) and resistance to oxidative metabolism, a feature critical in CNS-targeting drugs .

Boronic Acid Functionality

  • The target compound’s boronic acid group enables cross-coupling reactions, similar to 3-trifluoromethylphenylboronic acid in . However, its integration into the heterocyclic core (vs. being a reagent) may reduce steric hindrance during coupling .

Physicochemical Properties

Property Target Compound Compound 7a () Pyrrolopyridine ()
Core Structure 5,6-Dihydro-4H-pyrrolopyrazole Imidazo[1,2-a]pyridine Pyrrolo[2,3-b]pyridine
Key Substituents -B(OH)₂, -CF₃ -NO₂, -SO₂C₆H₄CH₃, -CF₃ -CF₃
Synthetic Yield Not reported (inferred ~70%) 76% Not reported
Lipophilicity (logP)* High (due to -CF₃ and -B(OH)₂) Moderate (polar groups offset -CF₃) High (aromatic -CF₃)

*Estimated based on substituent contributions.

Research Implications

  • Medicinal Chemistry : The target compound’s boronic acid and -CF₃ groups make it a dual-purpose candidate for coupling reactions and optimizing drug-like properties.
  • Material Science : Partially saturated cores (e.g., dihydropyrrolopyrazole) could improve solubility in aqueous formulations compared to aromatic analogs .

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